2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid
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Overview
Description
2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid is a synthetic organic compound featuring a triazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC).
Introduction of the Boc Protecting Group: The triazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc group.
Attachment of the Acetic Acid Moiety: Finally, the Boc-protected triazole is coupled with bromoacetic acid or its derivatives under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, potentially forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Cycloaddition: Copper(I) catalysts in the presence of azides and alkynes.
Major Products:
Deprotected Triazole Acetic Acid: Removal of the Boc group yields the free triazole acetic acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in combinatorial chemistry.
Protecting Group Chemistry: The Boc group is a common protecting group in peptide synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving triazole moieties.
Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.
Industry:
Material Science:
Catalysis: May serve as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The compound’s mechanism of action in biological systems would depend on its specific application. Generally, the triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. The Boc group can be removed to expose reactive sites for further chemical modifications or interactions.
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the Boc protecting group and tert-butyl moiety.
2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness:
Protecting Group: The presence of the Boc group provides stability and allows for selective deprotection.
Versatility: The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
This detailed overview highlights the significance of 2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid in various scientific and industrial applications. Its unique structure and reactivity make it a versatile compound in the field of organic synthesis and beyond.
Properties
CAS No. |
2624140-27-6 |
---|---|
Molecular Formula |
C9H14N4O4 |
Molecular Weight |
242.2 |
Purity |
0 |
Origin of Product |
United States |
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